N'-anilino-N-oxomethanimidamide
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Overview
Description
N’-anilino-N-oxomethanimidamide is an organic compound with the molecular formula C8H9N3O It is a derivative of aniline, characterized by the presence of an oxomethanimidamide group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-anilino-N-oxomethanimidamide typically involves the reaction of aniline with cyanoacetamide under specific conditions. One common method includes the treatment of aniline with alkyl cyanoacetates in the presence of a base or catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-anilino-N-oxomethanimidamide may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-anilino-N-oxomethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
N’-anilino-N-oxomethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-anilino-N-oxomethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler derivative with a single amino group attached to the benzene ring.
N-phenylacetamide: Contains an acetamide group instead of an oxomethanimidamide group.
N,N-dimethylaniline: Features two methyl groups attached to the nitrogen atom of the aniline ring.
Uniqueness
N’-anilino-N-oxomethanimidamide is unique due to the presence of the oxomethanimidamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
4471-49-2 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
N'-anilino-N-oxomethanimidamide |
InChI |
InChI=1S/C7H7N3O/c11-9-6-8-10-7-4-2-1-3-5-7/h1-6,10H |
InChI Key |
FHGAXVFAEKIPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CN=O |
Origin of Product |
United States |
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